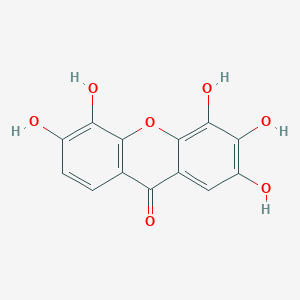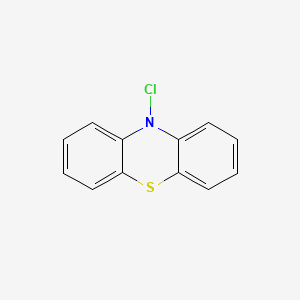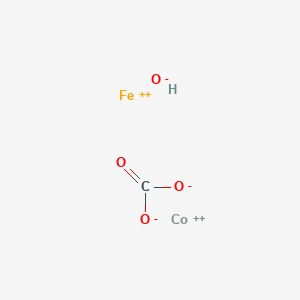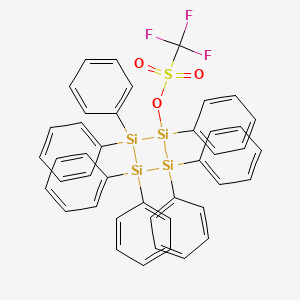
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups and a trifluoromethanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate typically involves the reaction of a heptaphenyltetrasiletan precursor with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The phenyl groups and silicon atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted silanes, while oxidation reactions can produce silanols or siloxanes.
Applications De Recherche Scientifique
1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate has several applications in scientific research:
Materials Science: It can be used as a precursor for the synthesis of advanced materials, such as silicon-based polymers and nanomaterials.
Organic Synthesis: The compound can serve as a versatile building block for the synthesis of complex organic molecules.
Catalysis: It may be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies:
Mécanisme D'action
The mechanism by which 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate exerts its effects depends on the specific application. In catalysis, the compound may act by coordinating to substrates and facilitating their transformation through a series of intermediate steps. In biological applications, the compound’s interactions with biomolecules could involve binding to specific molecular targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide: This compound shares some structural similarities with 1,2,2,3,3,4,4-Heptaphenyltetrasiletan-1-yl trifluoromethanesulfonate, particularly in the presence of multiple phenyl groups and a central silicon or phosphorus atom.
2,2,3,3,4,4,4-Heptafluorobutyl Acrylate: While structurally different, this compound also contains multiple fluorine atoms and is used in similar applications, such as materials science and organic synthesis.
Uniqueness
This compound is unique due to its combination of multiple phenyl groups and a trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Propriétés
Numéro CAS |
143775-78-4 |
|---|---|
Formule moléculaire |
C43H35F3O3SSi4 |
Poids moléculaire |
801.1 g/mol |
Nom IUPAC |
(1,2,2,3,3,4,4-heptakis-phenyltetrasiletan-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C43H35F3O3SSi4/c44-43(45,46)50(47,48)49-54(42-34-20-7-21-35-42)52(38-26-12-3-13-27-38,39-28-14-4-15-29-39)51(36-22-8-1-9-23-36,37-24-10-2-11-25-37)53(54,40-30-16-5-17-31-40)41-32-18-6-19-33-41/h1-35H |
Clé InChI |
MTQWAFMBSVPCSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)OS(=O)(=O)C(F)(F)F)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
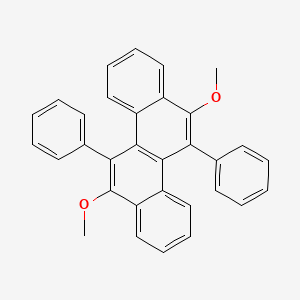
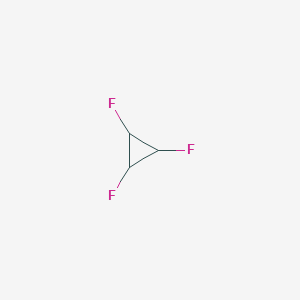
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
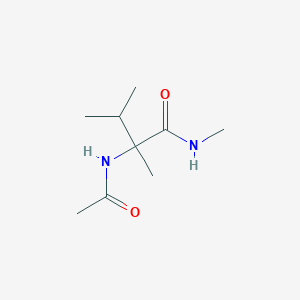
![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)
![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
